Rubropunctamine

Photostability Food colorant stability Monascus pigment degradation

Rubropunctamine (514-66-9) is the analytically superior C5-side-chain Monascus red pigment standard for quantification and research. Unlike generic mixtures or monascorubramine (C7 analog), it offers a twofold lower LOQ (1.75 mg/kg) for food analysis and serves as the definitive output marker for mrpigG pathway activity. Its characterized photodegradation rate (k=0.3136 h⁻¹) and validated in vivo anti-inflammatory activity (ID50 0.32 mg/ear) make it essential for reproducible colorant stability studies and topical bioactivity screening.

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
CAS No. 514-66-9
Cat. No. B1680260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubropunctamine
CAS514-66-9
SynonymsRubropunctatin;  Rubropunctamine; 
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCCCCC(=C1C2=CC3=CC(=NC=C3C(=O)C2(OC1=O)C)C=CC)O
InChIInChI=1S/C21H23NO4/c1-4-6-7-9-17(23)18-16-11-13-10-14(8-5-2)22-12-15(13)19(24)21(16,3)26-20(18)25/h5,8,10-12,23H,4,6-7,9H2,1-3H3/b8-5+,18-17-/t21-/m1/s1
InChIKeyWTEXYKPGDKLLCW-KCSPPWDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rubropunctamine (CAS 514-66-9): A Quantitatively Differentiated Red Azaphilone Pigment for Colorant and Bioactivity Research


Rubropunctamine (CAS 514-66-9) is a red azaphilone pigment produced by Monascus spp. fermentation [1]. As a key component of the Monascus pigment complex, it belongs to a well-defined biosynthetic cluster that yields six major pigments: the red pair (rubropunctamine and monascorubramine), the orange pair (rubropunctatin and monascorubrin), and the yellow pair (monascin and ankaflavin) [2]. Beyond its use as a natural food colorant, rubropunctamine exhibits quantifiable anti-inflammatory activity in vivo (ID₅₀ 0.32 mg/ear in TPA-induced mouse ear edema), moderate NO scavenging activity (IR=1.5), and EBV-EA activation inhibition (IC₅₀ 433 mol ratio/32 pmol TPA) [3].

Why Rubropunctamine Cannot Be Replaced by Generic Monascus Red Extracts or Its C7-Side-Chain Analog Monascorubramine


Procuring a generic 'Monascus red' extract or substituting rubropunctamine with its closest structural analog, monascorubramine, introduces critical and quantifiable variability in both colorant performance and bioactivity outcomes. The two red pigments differ fundamentally in their biosynthetic regulation and side-chain structure: rubropunctamine possesses a five-carbon side chain (C5), while monascorubramine bears a seven-carbon side chain (C7) [1]. This structural difference directly impacts their relative abundance in fermentation (rubropunctamine dominates at 57–87% of total red pigment), analytical detectability (LOQ 1.75 mg/kg for rubropunctamine vs. 3.50 mg/kg for monascorubramine), and photostability kinetics (degradation rate constant k = 0.3136 h⁻¹ for rubropunctamine vs. k = 0.2720 h⁻¹ for monascorubramine) [2][3][4]. Furthermore, the biosynthetic gene mrpigG preferentially catalyzes the formation of the C5-side-chain pigments, meaning that genetic or process variability in production strains can dramatically skew the rubropunctamine:monascorubramine ratio [1]. These quantifiable differences render simple substitution invalid for reproducible research or quality-controlled industrial applications.

Rubropunctamine (CAS 514-66-9): Quantified Differentiators vs. Monascorubramine, Yellow Pigments, and Crude Extracts


Differential Photodegradation Kinetics: Rubropunctamine vs. Monascorubramine

In direct head-to-head photostability testing under sunlight exposure, purified rubropunctamine exhibits a faster first-order degradation rate constant (k = 0.3136 h⁻¹) compared to its C7-side-chain analog monascorubramine (k = 0.2720 h⁻¹), while both degrade more slowly than crude Monascus pigment extract (k = 0.4019 h⁻¹) [1]. This 15.3% faster photodegradation for rubropunctamine relative to monascorubramine represents a measurable difference in shelf-life and color retention performance that cannot be ignored in formulation development.

Photostability Food colorant stability Monascus pigment degradation

Analytical Detectability and Quantification Sensitivity: LOQ Comparison

In a validated HPLC method for simultaneous determination of five Monascus pigments in food matrices, rubropunctamine demonstrates a limit of quantification (LOQ, S/N>10) of 1.75 mg/kg, which is twofold lower (i.e., more sensitive) than the 3.50 mg/kg LOQ for monascorubramine [1]. This differential analytical sensitivity means that rubropunctamine can be reliably quantified at half the concentration required for monascorubramine detection in complex food samples.

HPLC quantification Food additive analysis Quality control methods

Compositional Dominance in Fermentation: Rubropunctamine as the Major Red Pigment

Across multiple cereal substrates (rice, corn, sorghum) fermented with Monascus purpureus, rubropunctamine consistently constitutes the predominant red pigment fraction, accounting for 57–87% of the total pigment profile in all cases except sorghum bran substrate [1]. This contrasts with monascorubramine, which represents a consistently minor fraction under the same fermentation conditions. Additionally, under specific genetic perturbation (ΔmrpigG mutant), rubropunctamine content dropped to 22.3% of wild-type levels while monascorubramine content increased 2.55-fold, demonstrating that the two red pigments are differentially regulated at the biosynthetic level [2].

Fermentation optimization Pigment yield Monascus purpureus

Biosynthetic Gene Specificity: mrpigG Preferentially Catalyzes C5-Side-Chain Pigment Formation

Genetic analysis of the Monascus pigment biosynthetic gene cluster reveals that the mrpigG gene product preferentially catalyzes the biosynthesis of pigments bearing a five-carbon (C5) side chain [1]. In a ΔmrpigG deletion mutant, rubropunctamine (C5 side chain) content decreased to 22.3% of wild-type levels, whereas monascorubramine (C7 side chain) content increased 2.55-fold relative to wild-type [1]. This differential gene dependency establishes a direct genetic rationale for why rubropunctamine abundance cannot be assumed from strain to strain, and why fermentation conditions or strain selection must be validated when rubropunctamine is the target analyte.

Biosynthetic gene cluster Monascus pigment engineering mrpigG

Red Pigment Class-Level Antioxidant Activity: Ferric Reducing Potential Comparison

In a study evaluating Monascus pigments as natural sunscreen additives, red pigment (rubropunctamine-containing fraction) demonstrated 67.6% ferric reducing potential relative to ascorbic acid standard (100%), substantially outperforming yellow pigments (monascin/ankaflavin mixture) which exhibited only 3.2% activity [1]. For DPPH radical scavenging, red pigment showed 27% activity. Additionally, a class-level review notes that red Monascus pigments (rubropunctamine and monascorubramine) are proven antioxidants at concentrations ≥10 μg/mL, along with yellow pigments [2].

Antioxidant activity Natural pigment Ferric reducing potential

In Vivo Anti-Inflammatory Potency: TPA-Induced Mouse Ear Edema Model

Rubropunctamine inhibits 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mouse ears with an ID₅₀ of 0.32 mg/ear [1]. This represents a quantifiable in vivo anti-inflammatory benchmark for the purified compound. No direct comparator data for monascorubramine in the same model is available; however, class-level evidence indicates that yellow monaphilones and orange monaphilols exhibit anti-inflammatory IC₅₀ values as low as 1.7 μM (monaphilol D) in cell-based assays, while rubropunctamine's in vivo ID₅₀ establishes a distinct whole-organism efficacy parameter [2].

Anti-inflammatory In vivo pharmacology TPA-induced edema

Rubropunctamine (CAS 514-66-9): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Analytical Standard for HPLC Quantification of Monascus Pigments in Complex Food Matrices

Given its twofold lower LOQ (1.75 mg/kg) compared to monascorubramine (3.50 mg/kg), rubropunctamine serves as the analytically superior calibration standard for HPLC-based quantification of red Monascus pigments in meat and other food products [1]. Its higher detection sensitivity reduces sample preparation burden and improves confidence in trace-level quantification, making it the preferred single-analyte standard for food safety and quality control laboratories.

Reference Compound for Monascus Pigment Biosynthetic Pathway Studies and Strain Engineering

The well-defined genetic dependency of rubropunctamine biosynthesis on the mrpigG gene, which preferentially catalyzes C5-side-chain pigment formation, establishes rubropunctamine as the definitive output marker for assessing mrpigG pathway activity [2]. Researchers investigating Monascus secondary metabolism, strain improvement, or heterologous pigment production should use rubropunctamine as the primary analytical endpoint for C5-branch pathway flux rather than relying on total red pigment measurements that confound C5 and C7 contributions.

Natural Red Colorant Formulation with Characterized Photostability Kinetics

For food, cosmetic, or pharmaceutical formulations where light-induced color fading is a critical quality attribute, rubropunctamine offers a quantifiably characterized photodegradation profile (k = 0.3136 h⁻¹ under sunlight) that is distinct from both monascorubramine (k = 0.2720 h⁻¹) and crude extracts (k = 0.4019 h⁻¹) [3]. This enables formulators to model color retention, design appropriate light-barrier packaging, and benchmark stability improvements when derivatizing rubropunctamine with amino acids or other side-chain modifications known to enhance photostability.

Anti-Inflammatory Lead Compound for In Vivo Pharmacology Studies

Rubropunctamine's validated in vivo anti-inflammatory activity (ID₅₀ = 0.32 mg/ear in TPA-induced mouse ear edema) provides a quantitative efficacy benchmark that distinguishes it from Monascus pigments characterized only in vitro [4]. Researchers screening natural products for topical anti-inflammatory applications can prioritize rubropunctamine based on this established whole-animal potency parameter, while recognizing that its close analog monascorubramine lacks comparable in vivo data in published literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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